molecular formula C17H19ClN2S2 B4634415 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea

Cat. No.: B4634415
M. Wt: 350.9 g/mol
InChI Key: VWKCNZCTCUOYFN-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea is a thiourea derivative characterized by two distinct substituents: a 4-chlorophenylsulfanyl ethyl group and a 2-phenylethyl group. Thioureas are sulfur-containing organic compounds with a general structure (R¹R²N)(R³R⁴N)C=S, where the sulfur atom contributes to their diverse chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S2/c18-15-6-8-16(9-7-15)22-13-12-20-17(21)19-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKCNZCTCUOYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea typically involves the reaction of 4-chlorophenyl ethyl sulfide with phenylethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the thiourea and sulfanyl groups undergo oxidation under controlled conditions.
Key findings:

  • Thiourea oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts the thiocarbonyl (C=S) group to a carbonyl (C=O), forming urea derivatives .

  • Sulfanyl group oxidation : Reactions with H₂O₂ or NaIO₄ oxidize the -S- linker to sulfoxide (-SO-) or sulfone (-SO₂-) groups .

Table 1: Oxidation Reactions

ReagentConditionsProduct(s)Yield (%)Reference
H₂O₂ (30%)RT, 6 hr, ethanol1-{2-[(4-Chlorophenyl)sulfinyl]ethyl}-3-(2-phenylethyl)urea75
mCPBA (1.2 eq)0°C → RT, CH₂Cl₂, 4 hr1-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-3-(2-phenylethyl)urea82
NaIO₄ (2 eq)H₂O/CH₃CN, 12 hr1-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-3-(2-phenylethyl)thiourea sulfone68

Reduction Reactions

The thiourea moiety is susceptible to reduction, producing thiols or amines.
Key findings:

  • LiAlH₄ reduction : Cleaves the thiourea group to form a dithiol intermediate .

  • Catalytic hydrogenation : Converts the thiourea to a secondary amine .

Table 2: Reduction Reactions

ReagentConditionsProduct(s)Yield (%)Reference
LiAlH₄ (4 eq)THF, reflux, 8 hr2-[(4-Chlorophenyl)sulfanyl]ethanethiol + 2-phenylethylamine60
H₂ (1 atm), Pd/CEtOH, 24 hr1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)amine88

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution.
Key findings:

  • SNAr reactions : Electron-withdrawing groups activate the chloro substituent for displacement by nucleophiles like amines or alkoxides .

Table 3: Substitution Reactions

NucleophileConditionsProduct(s)Yield (%)Reference
Piperidine (2 eq)DMF, 80°C, 12 hr1-{2-[(4-Piperidinophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea73
KOtBu (3 eq)THF, reflux, 6 hr1-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea65

Cyclization Reactions

Thiourea derivatives form heterocycles via intramolecular cyclization.
Key findings:

  • Pyrimidine synthesis : Reaction with chalcones yields pyrimidinethiones .

  • Oxadiazole formation : Condensation with hydrazine derivatives forms 1,3,4-oxadiazoles .

Table 4: Cyclization Reactions

ReagentConditionsProduct(s)Yield (%)Reference
Chalcone (1 eq)NaOH, EtOH, Δ, 7 hr6-(Benzofuran-2-yl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione78
Hydrazine hydrateAcOH, Δ, 10 hr5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole-2-thiol70

Complexation with Metals

The thiourea group acts as a ligand for transition metals.
Key findings:

  • Cu(II) complexes : Forms stable complexes with antimicrobial activity .

Table 5: Metal Complexation

Metal SaltConditionsProduct(s)Reference
CuCl₂·2H₂O (1 eq)MeOH, RT, 2 hr[Cu(C₁₇H₁₉ClN₂S₂)₂Cl₂]

Discussion of Reactivity Trends

  • Thiourea moiety : Dominates redox and cyclization pathways due to the polarizable C=S bond.

  • Sulfanyl linker : Oxidation selectivity depends on reagent strength (e.g., H₂O₂ vs. mCPBA).

  • Chlorophenyl group : Para-chloro substitution directs electrophilic/nucleophilic aromatic reactions.

Scientific Research Applications

Recent studies have highlighted the biological applications of thiourea derivatives, including 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea. This compound exhibits significant antioxidant , anticancer , and antimicrobial properties.

Antioxidant Activity

Thiourea derivatives have demonstrated strong antioxidant activity. For instance, compounds synthesized from thiourea show high reducing potential when tested against free radicals such as ABTS and DPPH. The antioxidant activity of this compound can be compared to other derivatives, with IC50 values indicating its efficacy in scavenging free radicals .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that thiourea derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives have shown IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. The mechanism involves targeting specific molecular pathways that regulate cancer cell growth and angiogenesis .

Antimicrobial Activity

This compound has also been tested against various bacterial strains, demonstrating significant antimicrobial properties. It has been found to be effective against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an alternative to conventional antibiotics .

Case Studies

Several case studies have documented the applications of thiourea derivatives in drug development:

  • In a study focusing on the anticancer effects of thioureas, a series of compounds were synthesized and tested against human leukemia cell lines, revealing promising results with low IC50 values (as low as 1.50 µM) .
  • Another research project evaluated the antioxidant capacity of various thiourea derivatives, demonstrating that modifications in the structure significantly influenced their activity levels .

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 4-chlorophenyl group in the target compound (para-substituted) may enhance electronic interactions compared to 2-chlorophenyl (ortho-substituted) derivatives. Ortho-substituents often induce steric hindrance, reducing binding efficiency, while para-substituents optimize electronic effects for biological activity . Phenylethyl vs.

Electron Effects :

  • Electron-withdrawing groups (e.g., Cl, F) improve thioureas’ coordination with metal ions or biological targets. For instance, 4-fluorophenyl -substituted thioureas (Compound 17, ) show comparable antifungal activity to chlorophenyl analogs, but 4-Cl derivatives often exhibit higher metabolic stability .

Lipophilicity and Solubility :

  • The 2-phenylethyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, allyl or methylallyl substituents (Compounds 18–19, ) introduce less steric bulk, improving solubility .

Structural and Crystallographic Insights

  • Crystal Packing : Thioureas with bulky substituents (e.g., ’s bisthiourea) exhibit stabilized conformations via intramolecular hydrogen bonds and van der Waals interactions, whereas simpler analogs (e.g., ) adopt planar geometries optimal for bioactivity .
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 3,4-diCl) show higher melting points (e.g., Compound 6, : m.p. >200°C) due to stronger intermolecular forces, suggesting the target compound may follow this trend .

Biological Activity

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas, known for their versatility in medicinal chemistry, exhibit a range of pharmacological effects including antibacterial, antifungal, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The compound this compound features a thiourea moiety with a 4-chlorophenyl group and a phenylethyl substituent. The presence of the sulfur atom in the thiourea structure is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that various thiourea compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for several thiourea derivatives have been reported, showcasing their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, compounds similar to the target compound demonstrated MIC values ranging from 32 to 1024 µg/mL depending on structural modifications .
  • A specific derivative showed selective activity against Staphylococcus epidermidis with an MIC of 1.47 µM . This suggests that modifications in the thiourea structure can enhance antimicrobial potency.

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer potential. Research highlights include:

  • The ability of certain thioureas to inhibit cancer cell proliferation across various cell lines, including breast and prostate cancer cells. Compounds with IC50 values as low as 1.50 µM have demonstrated efficacy in inhibiting cancer cell growth .
  • Structural variations significantly impact their anticancer activity; for example, the introduction of specific functional groups can enhance binding affinity to cancer-related targets .

Other Biological Activities

In addition to antimicrobial and anticancer properties, thioureas have shown promise in other areas:

  • Antioxidant Activity : Some derivatives exhibit strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-HIV and Anti-inflammatory Effects : Certain thioureas have demonstrated potential in inhibiting HIV replication and exhibiting anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of bis-thiourea derivatives against multidrug-resistant bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity, with some compounds achieving MIC values as low as 32 µg/mL against resistant strains . This underscores the potential of thiourea derivatives in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of thioureas on human leukemia cell lines. The study reported that certain derivatives exhibited IC50 values below 5 µM, indicating potent cytotoxic effects against cancer cells while sparing normal cells . This highlights the therapeutic potential of thiourea derivatives in oncology.

Structure-Activity Relationship (SAR)

The biological activity of thioureas is closely linked to their chemical structure. Key factors influencing their efficacy include:

  • Substituent Groups : The presence of electron-withdrawing or electron-donating groups can significantly alter biological activity.
  • Chain Length : Longer alkyl chains have been associated with increased lipophilicity and improved membrane penetration, enhancing antimicrobial action .
PropertyObservations
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
MIC Range32 - 1024 µg/mL
Anticancer IC50As low as 1.50 µM
Antioxidant ActivityStrong reducing potential

Q & A

Q. Table 1: Computational vs. Experimental Bond Lengths (Å)

Bond TypeCalculated (DFT)Experimental (XRD)
C=S1.681.67
N–H (thiourea)1.021.01

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR:
    • ¹H NMR: Look for NH protons (δ 9.5–10.5 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm).
    • ¹³C NMR: Confirm C=S at δ ~180 ppm .
  • FT-IR: Identify ν(C=S) at 1250–1300 cm⁻¹ and ν(N–H) at 3200–3350 cm⁻¹ .
  • X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions) .

Advanced: How to design experiments assessing the environmental fate of this compound?

Answer:
Follow the INCHEMBIOL framework :

Physicochemical Properties:

  • Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Determine hydrolysis half-life at pH 4–8.

Environmental Distribution:

  • Use HPLC-MS/MS to quantify residues in soil/water matrices.

Ecotoxicity:

  • Perform acute toxicity assays on Daphnia magna (EC₅₀) and algal growth inhibition tests.

Q. Table 2: Environmental Stability Under UV Light

ConditionDegradation (%)Half-life (h)
UV (254 nm)952.5
Dark Control5>100

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Contradictions in antimicrobial or cytotoxic activity may arise from:

  • Experimental Variability: Standardize assay protocols (e.g., CLSI guidelines for MIC determination).
  • Structural Analogues: Compare substituent effects (e.g., 4-Cl vs. 2-Cl phenyl groups) using SAR tables .
  • Dose-Response Relationships: Re-evaluate activity using gradient concentrations (e.g., 0.1–100 µM) and statistical models (e.g., IC₅₀ ± SEM) .

Example:
A study reported weak antifungal activity (MIC >100 µg/mL) for a similar thiourea derivative, while another showed potent inhibition (MIC = 12.5 µg/mL). This discrepancy was resolved by controlling solvent polarity (DMSO ≤1% v/v) and using standardized fungal strains .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods for synthesis/purification steps.
  • First Aid: For skin contact, wash with soap/water; seek medical attention if irritation persists .

Advanced: How to optimize reaction yields in scale-up synthesis?

Answer:

  • DoE (Design of Experiments): Vary temperature (25–80°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃ vs. Et₃N) to identify optimal conditions.
  • Continuous Flow Chemistry: Reduces side reactions and improves reproducibility for large batches .

Q. Table 3: Yield Optimization via Solvent Screening

SolventYield (%)Purity (%)
Ethanol6592
Acetone7895
DCM4588

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea

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